Cas no 59092-01-2 ((1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside)

59092-01-2 structure
Nome del prodotto:(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside
(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside
- (7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 3-Acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
- 7-O-(3-Amino-2,3,6-trideoxy-alpha-ribo-hexopyranosyl)daunomycinone
- 59092-01-2
- DTXSID30974548
- (8S-cis)-8-Acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- 3',4'-epi-Daunomycin
-
- Inchi: InChI=1S/C27H29NO10/c1-10-22(30)15(28)8-18(37-10)38-17-9-27(35,11(2)29)26(34)14-7-13-21(25(33)20(14)17)24(32)19-12(23(13)31)5-4-6-16(19)36-3/h4-7,10,15,17-18,22,26,30,33-35H,8-9,28H2,1-3H3/t10-,15+,17-,18-,22-,26?,27-/m0/s1
- Chiave InChI: OOJKXEMHVCCQBB-VSXSTMLYSA-N
- Sorrisi: CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)C)O)N)O
Proprietà calcolate
- Massa esatta: 527.17914612g/mol
- Massa monoisotopica: 527.17914612g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 38
- Conta legami ruotabili: 4
- Complessità: 960
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 186Ų
(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside Letteratura correlata
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
59092-01-2 ((1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside) Prodotti correlati
- 2021374-74-1(5-bromo-1-(pyrazin-2-yl)methyl-1H-1,2,4-triazol-3-amine)
- 132873-57-5((S)-1-(4-Nitrophenyl)ethanamine Hydrochloride)
- 2418709-84-7(2-{2-methyl-1H-pyrrolo2,3-bpyridin-1-yl}ethan-1-amine dihydrochloride)
- 1361650-61-4(5,2',3',6'-Tetrachlorobiphenyl-3-methanol)
- 86945-26-8(2-methyl-2-(4-methylphenyl)butanedinitrile)
- 2228489-00-5(1-(3,3-difluorocyclobutyl)-3-hydroxycyclobutane-1-carboxylic acid)
- 2679806-17-6(tert-butyl N-(1R)-1-(5-bromofuran-2-yl)ethylcarbamate)
- 2229437-12-9(tert-butyl N-(2-methyl-5-{1-(methylamino)cyclopropylmethyl}phenyl)carbamate)
- 2228136-97-6(2-(2-chloro-6-methylphenyl)-2,2-difluoroethan-1-amine)
- 851804-12-1(1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
